molecular formula C10H19NO B15272730 2-Oxa-8-azaspiro[5.6]dodecane

2-Oxa-8-azaspiro[5.6]dodecane

Cat. No.: B15272730
M. Wt: 169.26 g/mol
InChI Key: NNPZGJXARRBSPQ-UHFFFAOYSA-N
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Description

2-Oxa-8-azaspiro[56]dodecane is a spirocyclic compound characterized by a unique structure where a nitrogen atom and an oxygen atom are incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-8-azaspiro[5.6]dodecane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound. The reaction conditions often involve the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-8-azaspiro[5.6]dodecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Oxa-8-azaspiro[5.6]dodecane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Oxa-8-azaspiro[5.6]dodecane exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include key metabolic or signaling pathways that are crucial for cellular function .

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxa-2-azaspiro[4.5]decane
  • 1-Oxa-9-azaspiro[5.5]undecane
  • 2-Oxa-7-azaspiro[4.4]nonane

Uniqueness

2-Oxa-8-azaspiro[5.6]dodecane is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms in the spiro ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-oxa-11-azaspiro[5.6]dodecane

InChI

InChI=1S/C10H19NO/c1-2-6-11-8-10(4-1)5-3-7-12-9-10/h11H,1-9H2

InChI Key

NNPZGJXARRBSPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC2(C1)CCCOC2

Origin of Product

United States

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